

Technical Guide: Structure-Activity Relationship (SAR) of 2-Aminothiophene Analogs

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Compound of Interest

Compound Name:	Methyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
CAS No.:	350990-20-4
Cat. No.:	B1362127

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Executive Summary

The 2-aminothiophene (2-AT) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of biological targets including kinases, G-protein coupled receptors (GPCRs), and microbial enzymes.[1][2] Despite its synthetic accessibility via the Gewald reaction, the scaffold presents unique challenges regarding metabolic stability and potential pan-assay interference (PAINS). This guide provides a rigorous analysis of the physicochemical and structural determinants governing the bioactivity of 2-AT analogs, offering actionable strategies for lead optimization while mitigating liability risks.

Chemical Architecture & Synthetic Accessibility

The Scaffold

The 2-aminothiophene core is an electron-rich, five-membered aromatic heterocycle containing sulfur.[3] Its pharmacological versatility arises from its ability to present hydrogen bond donors

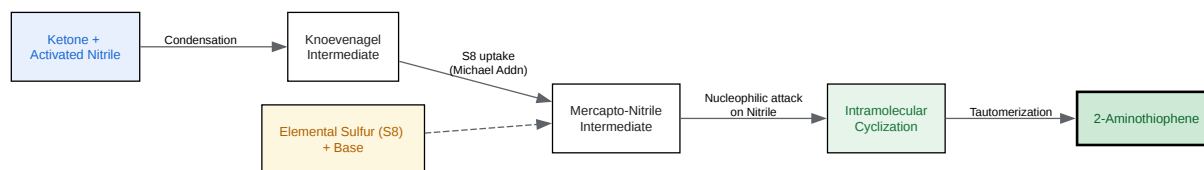
(C2-amine) and acceptors (C3-carbonyl/cyano) in a rigid, planar orientation, often mimicking the adenine ring of ATP or the indole core of tryptophan.

The Gewald Reaction: Mechanism & Protocol

The primary route to polysubstituted 2-aminothiophenes is the Gewald reaction, a multi-component condensation of a ketone/aldehyde, an activated nitrile (e.g., ethyl cyanoacetate, malononitrile), and elemental sulfur in the presence of a base.

Mechanistic Insight: The reaction proceeds via a Knoevenagel condensation followed by thionation. Recent computational studies suggest that the polysulfide intermediates play a critical role, where protonation changes their electrophilic behavior, facilitating the final cyclization.

Visualizing the Gewald Mechanism



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Figure 1: Step-wise mechanism of the Gewald synthesis, highlighting the critical sulfur uptake and cyclization phases.

Standard Experimental Protocol: Gewald Synthesis

Validation Level: High (Standard Organic Synthesis)

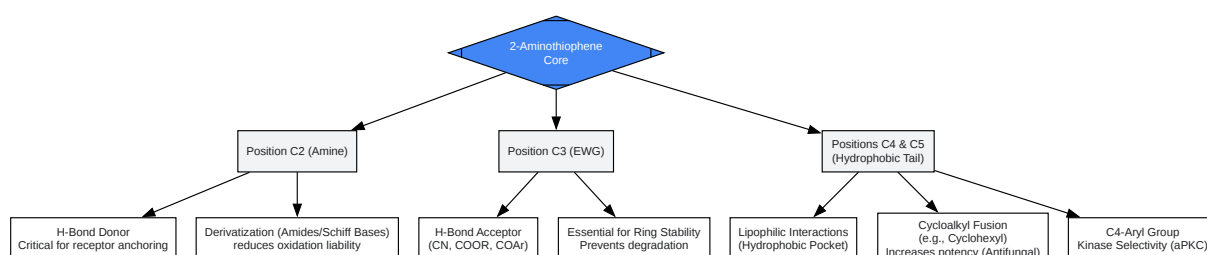
- Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (15 mmol), Ethanol (20 mL).
- Procedure:

- Mix ketone and activated nitrile in ethanol.
 - Add sulfur and morpholine dropwise (exothermic reaction).
 - Reflux at 60–70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
 - Cool to room temperature; pour into crushed ice.
 - Purification: Filter the precipitate. Recrystallize from ethanol to yield the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivative.
- Checkpoint: The product should appear as yellow/orange crystals. ¹H NMR must show the characteristic broad singlet for NH₂ (approx. 6.0–7.5 ppm) and absence of the ketone carbonyl signal.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 2-ATs is governed by substituents at positions C2, C3, C4, and C5.

SAR Summary Map



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Figure 2: Functional dissection of the 2-aminothiophene scaffold showing the pharmacophoric role of each position.

Position-Specific Analysis

Position C2: The Amine Handle

- **Primary Role:** Acts as a critical hydrogen bond donor. In kinase inhibitors, this amine often interacts with the hinge region of the ATP binding site.
- **Liability:** The free primary amine on the electron-rich thiophene ring makes the molecule susceptible to oxidation, potentially forming reactive iminoquinone species (PAINS alert).
- **Optimization Strategy:** Conversion to Schiff bases or amides often retains activity while improving metabolic stability. For antileishmanial activity, linking an indole moiety here (e.g., via a methylene bridge) significantly enhances potency.

Position C3: The Electron Withdrawing Group (EWG)

- **Synthetic Necessity:** A strong EWG (CN, COOEt, COAr) is required for the Gewald cyclization.
- **Biological Role:** Acts as a hydrogen bond acceptor.
 - **GLP-1R Modulators:** A 3-arylketone (C3-CO-Ar) is superior to esters, showing a 2-fold increase in insulin secretion efficacy.^[4]
 - **Kinase Inhibitors:** A carboxylic acid or ester at C3 is often required to orient the molecule within the active site.

Positions C4 & C5: The Hydrophobic Domain

- **Role:** These positions dictate the shape and lipophilicity (LogP) of the molecule.
- **Cyclization:** Fusing a cyclohexane ring across C4-C5 (creating a tetrahydrobenzo[b]thiophene) is a classic strategy.
 - **Antifungal Activity:** The cycloalkyl ring is essential.^[5] Aromatization or removal of this ring abolishes activity against *Candida* and *Cryptococcus* spp.
- **Aryl Substitution:** For atypical PKC (aPKC) inhibitors, a phenyl group at C4 is critical. Electron-donating groups (EDGs) on this phenyl ring (e.g., 4-OMe) significantly improve IC50

values (low nanomolar range).

Therapeutic Case Studies & Data

Case Study: Atypical PKC (aPKC) Inhibitors

Target: PKC ζ and PKC ι (involved in vascular permeability and inflammation).[6] Scaffold: 2-amino-3-carboxy-4-phenylthiophene.[6][7]

Key SAR Findings:

- C4-Phenyl Ring: Essential for activity.
- Electronic Effect: Electron-donating substituents on the C4-phenyl ring enhance potency.
- C3-Carboxylate: The free acid (-COOH) or ethyl ester (-COOEt) is tolerated, but the acid often improves solubility.

Quantitative Data Summary:

Compound ID	C3 Substituent	C4 Substituent	C5 Substituent	Target	Activity (IC50/EC50)
Lead A	-COOEt	Phenyl	-CH3	aPKC	~150 nM
Optimized B	-COOH	4-Methoxy-phenyl	-CH3	aPKC	12 nM
Inactive C	-COOEt	Methyl	-CH3	aPKC	> 10 μ M

Insight: The jump in potency from Lead A to Optimized B illustrates the critical role of the electron-donating methoxy group, likely optimizing pi-stacking or filling a specific hydrophobic pocket in the kinase domain.

Case Study: Antifungal Agents

Target: *Candida albicans*, *Cryptococcus neoformans*. Scaffold: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[8]

Key SAR Findings:

- **Ring Fusion:** The cyclohexyl ring (tetrahydrobenzo) is superior to cyclopentyl or acyclic alkyl chains.
- **Formulation:** Due to high lipophilicity (ClogP > 3.5), these compounds often suffer from poor aqueous solubility. Encapsulation in chitosan nanoparticles has been shown to reduce MIC values by 2-4 fold compared to the free drug.

Liability & Toxicology (PAINS & ADME)

PAINS Assessment

2-aminothiophenes are frequently flagged in in silico filters as Pan-Assay Interference Compounds (PAINS).

- **Mechanism:** The electron-rich thiophene can undergo redox cycling.
- **Mitigation:**
 - **Experimental Validation:** Always test for time-dependent inhibition and sensitivity to redox scavengers (e.g., adding DTT to the assay buffer). If activity persists with DTT, the mechanism is likely genuine.
 - **Structural Modification:** Acylation of the C2-amine reduces the electron density of the ring, lowering redox potential.

Metabolic Stability

The thiophene sulfur is a site for S-oxidation by cytochrome P450s, leading to reactive sulfoxides/sulfones.

- **Design Tip:** Blocking the C5 position with a metabolic handle (e.g., a methyl group or halogen) can prevent ring opening and metabolic clearance.

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